5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile
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Overview
Description
5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C9H10BrN3O It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a 2-methoxyethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-2-chloronicotinonitrile.
Substitution Reaction: The 5-bromo-2-chloronicotinonitrile undergoes a substitution reaction with 2-methoxyethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-nicotinonitrile: Similar structure but lacks the 2-methoxyethylamino group.
5-Bromo-2-(ethylamino)nicotinonitrile: Similar structure but with an ethylamino group instead of a 2-methoxyethylamino group.
2-Amino-5-bromo-4-methoxy-nicotinonitrile: Similar structure but with a methoxy group at the 4-position.
Uniqueness
5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile is unique due to the presence of both the bromine atom and the 2-methoxyethylamino group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1346809-46-8 |
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Molecular Formula |
C9H10BrN3O |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-bromo-2-(2-methoxyethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10BrN3O/c1-14-3-2-12-9-7(5-11)4-8(10)6-13-9/h4,6H,2-3H2,1H3,(H,12,13) |
InChI Key |
OVZHDAICXDIIGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=N1)Br)C#N |
Origin of Product |
United States |
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